N-(3-chloro-2-methylphenyl)-N~2~-(furan-2-ylmethyl)asparagine
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Overview
Description
3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID is a complex organic compound with a unique structure that combines a chlorinated aromatic ring, a furan ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as 3-chloro-2-methylphenyl isocyanate and furan-2-ylmethylamine. These intermediates are then reacted under controlled conditions to form the final product.
Synthesis of 3-chloro-2-methylphenyl isocyanate: This can be achieved by reacting 3-chloro-2-methylaniline with phosgene or a phosgene substitute under anhydrous conditions.
Synthesis of furan-2-ylmethylamine: This can be prepared by the reduction of furan-2-carboxaldehyde using a suitable reducing agent such as sodium borohydride.
Formation of the final product: The two intermediates are then reacted in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield a furanone derivative, while substitution of the chlorine atom can result in various substituted aromatic compounds.
Scientific Research Applications
3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions or cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-methylphenyl isocyanate: An intermediate in the synthesis of the target compound.
Furan-2-ylmethylamine: Another intermediate used in the synthesis.
3-chloro-2-methylbenzoic acid: A structurally similar compound with different functional groups.
Uniqueness
The uniqueness of 3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H17ClN2O4 |
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Molecular Weight |
336.77 g/mol |
IUPAC Name |
4-(3-chloro-2-methylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H17ClN2O4/c1-10-12(17)5-2-6-13(10)19-15(20)8-14(16(21)22)18-9-11-4-3-7-23-11/h2-7,14,18H,8-9H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
LVKOYDUPNGPZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Origin of Product |
United States |
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